4-Isocyanato-4'-methyldiphenylmethane
Description
Properties
Molecular Formula |
C15H13NO |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-isocyanato-4-[(4-methylphenyl)methyl]benzene |
InChI |
InChI=1S/C15H13NO/c1-12-2-4-13(5-3-12)10-14-6-8-15(9-7-14)16-11-17/h2-9H,10H2,1H3 |
InChI Key |
UZOVYGYOLBIAJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C=O |
Origin of Product |
United States |
Preparation Methods
Gas-Phase Phosgenation
- Conditions :
- Advantages :
- Limitations :
Non-Phosgene Methods
Carbamate Route via Dimethyl Carbonate (DMC)
- Synthesis Steps :
- Conditions :
Urea-Mediated Route
Reductive Carbonylation of Nitro Precursors
- Reaction :
$$
\text{R-NO}2 + 3\text{CO} \xrightarrow{\text{Pd/C}, \text{FeCl}3} \text{R-NCO} + 2\text{CO}_2
$$
- Conditions :
Catalytic Systems and Optimization
Zinc-Based Catalysts
Tertiary Amines in Phosgenation
Composite Catalysts
- Fe₂O₃/SiO₂ : Enhances thermal stability and selectivity (99.6% yield).
- Mechanism : Synergistic effect between Fe³⁺ and Si⁴⁺ promotes C=O bond cleavage.
Comparative Analysis of Methods
| Method | Conditions | Catalyst | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Liquid-Phase Phosgenation | 40–100°C, solvent | Triethylamine | 88–95% | High purity | Phosgene toxicity, HCl management |
| Gas-Phase Phosgenation | 200–300°C, solvent-free | None | 90–95% | Fast, energy-efficient | Equipment complexity |
| DMC Carbamate Route | 240°C, diphenyl ether | ZnO/SiO₂ | 68–90% | Non-toxic reagents | High temperature required |
| Urea Decomposition | 200°C, decaline | Mo(CO)₆ | 82% | Avoids phosgene | Moderate yield |
| Reductive Carbonylation | 150–180°C, 20–30 bar | Pd/C, FeCl₃ | 70–85% | Utilizes nitro precursors | High-pressure equipment |
Environmental and Industrial Considerations
- Phosgene Replacement : Non-phosgene methods reduce CO₂ emissions by 60,000 tons/year for 250 ktpa production.
- Waste Management : Alkali metal chloride solutions from neutralization steps are electrolyzed to recover chlorine.
- Scalability : Gas-phase phosgenation and DMC routes are preferred for large-scale production due to lower solvent use.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying 4-Isocyanato-4'-methyldiphenylmethane in reaction mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantifying aromatic isocyanates due to its sensitivity in detecting trace degradation products like amines. For complex matrices, coupling HPLC with UV-Vis detection can improve specificity, particularly when monitoring reaction intermediates. Ensure calibration standards account for potential matrix effects (e.g., solvent polarity) to avoid false positives .
Q. How can researchers optimize solvent selection for synthesizing this compound?
- Methodological Answer : Solvent choice impacts reaction kinetics and byproduct formation. Polar aprotic solvents (e.g., dimethylacetamide) enhance electrophilicity of the isocyanate group, while non-polar solvents (e.g., toluene) reduce hydrolysis. A factorial design approach (varying solvent polarity, temperature, and catalyst loading) can systematically identify optimal conditions .
Q. What safety protocols are critical when handling this compound in solvent-based reactions?
- Methodological Answer : Use respiratory protection with independent air supply (e.g., PAPR systems) during prolonged exposure. Conduct reactivity hazard assessments to identify incompatibilities (e.g., with amines or water). Implement secondary containment for waste to prevent environmental release, referencing OSHA and ECHA guidelines for isocyanate handling .
Advanced Research Questions
Q. How do catalyst structural properties influence the selectivity of this compound synthesis?
- Methodological Answer : Heterogeneous catalysts (e.g., zeolites or metal-organic frameworks) with controlled pore sizes can minimize oligomerization byproducts. Characterize catalysts using BET surface area analysis and XPS to correlate active site density with yield. Compare turnover frequencies (TOF) under varying pressures to isolate steric effects .
Q. What advanced spectroscopic techniques elucidate degradation pathways of this compound under environmental conditions?
- Methodological Answer : Time-resolved FTIR and NMR can track isocyanate hydrolysis to amines, while LC-QTOF-MS identifies transient intermediates. For atmospheric degradation studies, simulate UV exposure in reaction chambers and monitor ozone formation rates using chemiluminescence detectors .
Q. How can process analytical technology (PAT) improve real-time monitoring of this compound synthesis?
- Methodological Answer : Implement inline NIR spectroscopy to track isocyanate conversion and feedback control loops to adjust reactant feed rates. Use multivariate analysis (e.g., PCA) to distinguish signal noise from critical process variations, ensuring adherence to QbD principles .
Q. What theoretical frameworks guide mechanistic studies of this compound reactivity?
- Methodological Answer : Density functional theory (DFT) models predict electrophilic attack sites on the methyl-substituted aromatic ring. Validate computational results with kinetic isotope effects (KIE) experiments to confirm rate-determining steps in urethane formation .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Conduct meta-analyses of published data, stratifying by catalyst type (homogeneous vs. heterogeneous) and reaction scale. Use Arrhenius plots to identify temperature-dependent activation barriers and replicate studies under standardized conditions (e.g., inert atmosphere) .
Q. What experimental designs evaluate interfacial interactions in heterogeneous reaction systems involving this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
